molecular formula C21H16ClN3O3 B4856740 N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)benzamide

N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)benzamide

Cat. No. B4856740
M. Wt: 393.8 g/mol
InChI Key: NUAVFEXEOALMDH-UHFFFAOYSA-N
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Description

N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)benzamide, also known as CB-1 receptor antagonist, is a chemical compound that has been extensively studied in the field of pharmacology. The compound is a potent antagonist of the CB-1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. The CB-1 receptor is known to be involved in the regulation of appetite, pain perception, and mood, among other physiological processes.

Mechanism of Action

N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)benzamide acts as a potent antagonist of the N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)benzamide receptor. The N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)benzamide receptor is primarily found in the central nervous system and is involved in the regulation of appetite, pain perception, and mood. The antagonistic effect of N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)benzamide on the N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)benzamide receptor leads to a decrease in appetite and food intake, which makes it a potential therapeutic agent for the treatment of obesity and other metabolic disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)benzamide have been extensively studied. The compound has been shown to decrease food intake and body weight in animal models of obesity. The N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)benzamide receptor antagonist has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)benzamide has several advantages for lab experiments. The compound is highly potent and selective for the N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)benzamide receptor, which makes it a valuable tool for studying the physiological and biochemical effects of N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)benzamide receptor antagonism. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)benzamide. One potential direction is the development of more potent and selective N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)benzamide receptor antagonists for the treatment of obesity and other metabolic disorders. Another potential direction is the study of the potential use of N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)benzamide receptor antagonists in the treatment of addiction and psychiatric disorders. Additionally, the biochemical and physiological effects of N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)benzamide receptor antagonism on other physiological processes, such as pain perception and mood, could be further explored.

Scientific Research Applications

N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to be effective in the treatment of obesity, diabetes, and other metabolic disorders. The N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)benzamide receptor antagonist has also been studied for its potential use in the treatment of addiction and psychiatric disorders.

properties

IUPAC Name

N-[4-[[(2-chlorobenzoyl)amino]carbamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3/c22-18-9-5-4-8-17(18)21(28)25-24-20(27)15-10-12-16(13-11-15)23-19(26)14-6-2-1-3-7-14/h1-13H,(H,23,26)(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAVFEXEOALMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({2-[(2-chlorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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